(2-Bromo-4-chloro-3-fluorophenyl)methanol

Descripción

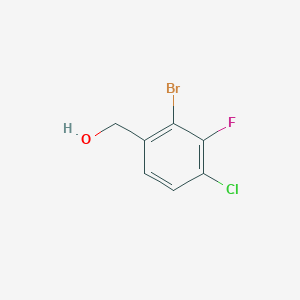

(2-Bromo-4-chloro-3-fluorophenyl)methanol is a halogenated benzyl alcohol derivative characterized by a benzene ring substituted with bromine (Br) at the 2-position, chlorine (Cl) at the 4-position, and fluorine (F) at the 3-position, with a hydroxymethyl (-CH₂OH) group attached to the aromatic ring. The unique arrangement of halogens creates distinct electronic and steric effects, influencing its reactivity, solubility, and interactions in chemical reactions.

Propiedades

IUPAC Name |

(2-bromo-4-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSOXGPYEUKLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276812 | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1834596-59-6 | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1834596-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-3-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method is the bromination of 4-chloro-3-fluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromo-4-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of (2-Bromo-4-chloro-3-fluorophenyl)aldehyde or (2-Bromo-4-chloro-3-fluorophenyl)carboxylic acid.

Reduction: Formation of (2-Bromo-4-chloro-3-fluorophenyl)methane.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Bromo-4-chloro-3-fluorophenyl)methanol serves as an important intermediate in the synthesis of various complex organic compounds. The halogen atoms allow for diverse reactions such as nucleophilic substitutions and coupling reactions. Common reagents used in these reactions include:

- Potassium permanganate for oxidation

- Lithium aluminum hydride for reduction

- Sodium azide or thiourea for substitution reactions.

Medicinal Chemistry

The compound's structural features make it significant in drug development. It has been evaluated for its potential interactions with biological targets like enzymes and receptors. The halogen substituents enhance its ability to modulate enzyme activity or receptor binding, making it useful for studying molecular interactions within biological systems .

Case Study 1: Interaction Studies

Research has demonstrated that this compound can interact with various biological targets. For example, studies involving P2X3 receptors have shown that halide substitutions can influence antagonistic activities, which are crucial for pain sensation modulation . This highlights the compound's relevance in pharmacological research.

Case Study 2: Synthesis of Derivatives

In a study focused on synthesizing pyridinylimidazole-type compounds, this compound was utilized as a starting material to create derivatives through nucleophilic substitution reactions. The versatility of these synthetic pathways demonstrates the compound's utility in generating new chemical entities with potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of (2-Bromo-4-chloro-3-fluorophenyl)methanol depends on its interaction with molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of specific proteins or by interfering with cellular pathways.

Comparación Con Compuestos Similares

Structural Analogs and Similarity Scores

The following table compares (2-Bromo-4-chloro-3-fluorophenyl)methanol with structurally related halogenated benzyl alcohols, based on similarity scores and substitution patterns:

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | Not provided | 2-Br, 4-Cl, 3-F | N/A | C₇H₅BrClFO | ~265.47* |

| (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 | 4-Br, 3-F | 0.93 | C₇H₆BrFO | 225.02 |

| (3-Bromo-5-fluorophenyl)methanol | 216755-56-5 | 3-Br, 5-F | 0.87 | C₇H₆BrFO | 225.02 |

| (2-Bromo-5-fluorophenyl)methanol | 202865-66-5 | 2-Br, 5-F | 0.87 | C₇H₆BrFO | 225.02 |

| 2-Bromo-4-fluorobenzyl Alcohol | 229027-89-8 | 2-Br, 4-F | 0.87 | C₇H₆BrFO | 225.02 |

*Calculated based on atomic weights; exact value depends on isotopic composition.

Key Observations :

- Positional Isomerism: The target compound’s 2-Br, 4-Cl, 3-F substitution pattern distinguishes it from analogs with fewer halogens or different positions. For instance, (4-Bromo-3-fluorophenyl)methanol (similarity 0.93) lacks the chlorine atom, reducing steric bulk and electronic effects compared to the target .

- Electronic Effects: The electron-withdrawing Cl and F substituents may enhance the acidity of the hydroxyl group compared to non-halogenated benzyl alcohols, facilitating deprotonation in basic conditions .

Comparison with Ether-Linked Derivatives

More complex derivatives with ether or phenoxy groups exhibit distinct properties:

| Compound Name | CAS Number | Key Features | Molecular Weight (g/mol) |

|---|---|---|---|

| (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol | 1958613-93-8 | Ether linkage, 4-chlorophenoxy group | 331.56 |

| [4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol | Not provided | Ether linkage, bromo/chloro substituents | 331.56 |

| [4-(2-Bromophenoxy)-3-fluorophenyl]methanol | Not provided | Ether linkage, 2-bromophenoxy group | 297.12 |

Key Differences :

- Lipophilicity : Ether-linked derivatives (e.g., 1958613-93-8) have higher molecular weights and increased lipophilicity, making them more suitable for applications requiring membrane permeability, such as drug delivery .

- Reactivity: The phenoxy group in these compounds may participate in electrophilic aromatic substitution or serve as a directing group, unlike the target compound’s direct halogen substituents .

Actividad Biológica

Overview

(2-Bromo-4-chloro-3-fluorophenyl)methanol is a halogenated phenylmethanol derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. Its molecular formula is CHBrClF, and it has gained attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The halogen substituents (bromine, chlorine, and fluorine) significantly influence its reactivity and binding affinity to enzymes and receptors. This compound may modify the activity of specific proteins or interfere with cellular pathways, making it a candidate for therapeutic applications in various diseases.

Biological Activities

- Anticancer Properties : Research indicates that halogenated phenyl compounds can exhibit anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by targeting specific oncogenic pathways .

- Antidiabetic Effects : Recent studies have evaluated the antidiabetic potential of halogenated compounds, including derivatives similar to this compound. These compounds have demonstrated significant antioxidant activities that may contribute to their antidiabetic effects by reducing oxidative stress in diabetic models .

- Inhibition of Enzymatic Activity : The compound has been investigated for its role as an inhibitor of various enzymes involved in thrombotic processes. For example, it has been shown to affect the activity of plasma kallikrein, which plays a critical role in blood coagulation pathways .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of halogenated phenylmethanol derivatives showed that these compounds could effectively inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis via ROS generation and modulation of cell cycle regulators .

Case Study 2: Enzymatic Inhibition

In another study, this compound was tested for its inhibitory effects on plasma kallikrein. The results indicated that this compound could significantly reduce the enzymatic activity essential for thrombus formation, suggesting its potential as a therapeutic agent in managing thrombotic disorders .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.